![molecular formula C4F10O5S2 B115279 Bis[2-(fluorosulfonil)tetrafluoroetil]éter CAS No. 146829-79-0](/img/structure/B115279.png)
Bis[2-(fluorosulfonil)tetrafluoroetil]éter
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[2-(fluorosulfonyl)tetrafluoroethyl]ether is an organic compound with the chemical formula C4F10O5S2 and a molecular weight of 382.15 g/mol . It is a colorless to pale yellow liquid with a density of approximately 1.95 to 1.98 g/cm³ . This compound is known for its excellent thermal and electrochemical stability, making it suitable for various electrochemical applications .
Aplicaciones Científicas De Investigación
Bis[2-(fluorosulfonyl)tetrafluoroethyl]ether has a wide range of scientific research applications, including:
Electrolyte Solutions: It is used as an electrolyte in lithium-ion batteries, fuel cells, and supercapacitors due to its high thermal and electrochemical stability.
Polymer Electrolytes: This compound is utilized in the development of polymer electrolytes for advanced energy storage devices.
Chemical Synthesis: It serves as a reagent in various organic synthesis reactions, particularly in the preparation of fluorinated compounds.
Biomedical Research: Its unique properties make it a valuable tool in biomedical research, including drug delivery systems and diagnostic applications.
Métodos De Preparación
Bis[2-(fluorosulfonyl)tetrafluoroethyl]ether can be synthesized through a multi-step process involving fluorinated substrates. The synthetic route typically involves the reaction of a fluorinated substrate with ammonium selenite in dichloromethane to form an intermediate . This intermediate is then reacted with chlorotrifluoromethanesulfonamide in the presence of a catalyst, such as dimethyltin dichloride, to yield the final product . Industrial production methods may vary, but they generally follow similar reaction pathways to ensure high purity and yield.
Análisis De Reacciones Químicas
Bis[2-(fluorosulfonyl)tetrafluoroethyl]ether undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonyl fluoride derivatives.
Reduction: Reduction reactions can convert the sulfonyl fluoride groups to sulfonamide groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . The major products formed from these reactions depend on the specific reagents and conditions used.
Mecanismo De Acción
The mechanism of action of Bis[2-(fluorosulfonyl)tetrafluoroethyl]ether involves its interaction with molecular targets through its fluorosulfonyl groups. These groups can participate in various chemical reactions, such as nucleophilic substitution and oxidation-reduction reactions, to exert their effects . The pathways involved in these reactions depend on the specific conditions and reagents used.
Comparación Con Compuestos Similares
Bis[2-(fluorosulfonyl)tetrafluoroethyl]ether can be compared with other similar compounds, such as:
Bis(trifluoromethanesulfonyl)imide: Known for its use in electrolyte solutions for lithium-ion batteries, it shares similar electrochemical stability but differs in its molecular structure and reactivity.
Bis(pentafluoroethyl)ether: This compound also exhibits high thermal stability but has different applications in chemical synthesis and industrial processes.
Bis(perfluoroalkyl)ethers: These compounds are used in various industrial applications due to their unique properties, such as chemical resistance and low surface energy.
The uniqueness of Bis[2-(fluorosulfonyl)tetrafluoroethyl]ether lies in its combination of fluorosulfonyl groups and ether linkage, which provides a balance of stability and reactivity for diverse applications .
Propiedades
IUPAC Name |
1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoro-2-fluorosulfonylethoxy)ethanesulfonyl fluoride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4F10O5S2/c5-1(6,3(9,10)20(13,15)16)19-2(7,8)4(11,12)21(14,17)18 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKJIAQKFEYWIKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)S(=O)(=O)F)(OC(C(F)(F)S(=O)(=O)F)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F10O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380829 |
Source


|
| Record name | Bis[2-(fluorosulphonyl)tetrafluoroethyl]ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146829-79-0 |
Source


|
| Record name | Bis[2-(fluorosulphonyl)tetrafluoroethyl]ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
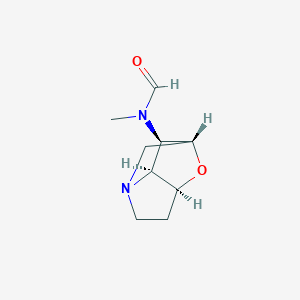

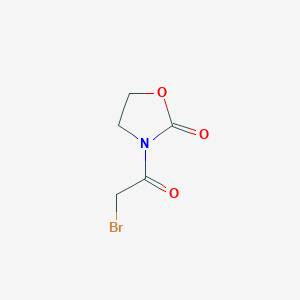
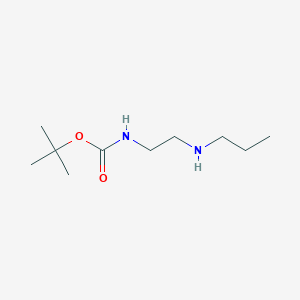
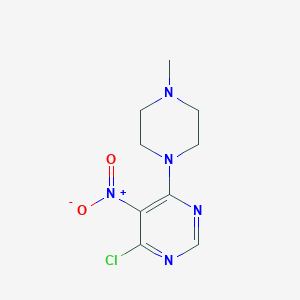

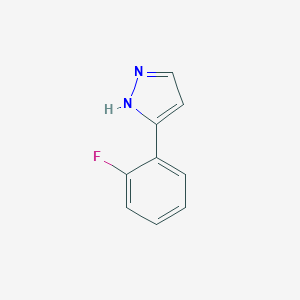
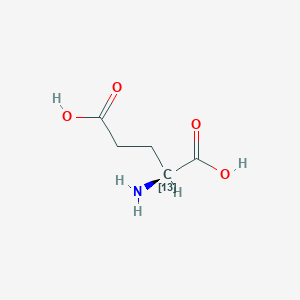
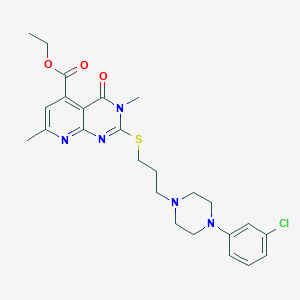
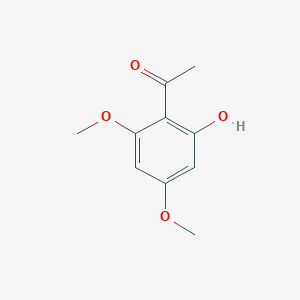
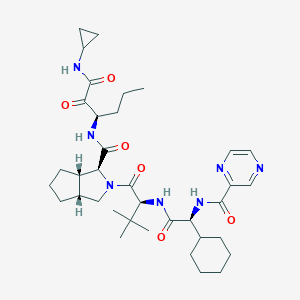


![3-methyl-1H-[1,4]oxazino[4,3-a]benzimidazole](/img/structure/B115232.png)
